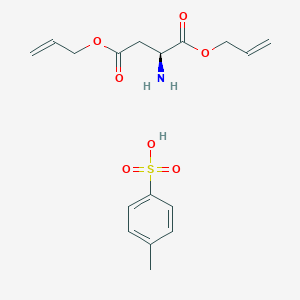

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt

説明

特性

IUPAC Name |

bis(prop-2-enyl) (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWMVHRLCZAUDM-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC(C(=O)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C[C@@H](C(=O)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585063 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125229-60-9 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Activation of L-Aspartic Acid

The synthesis begins with the activation of L-aspartic acid to facilitate ester formation. Thionyl chloride (SOCl₂) is commonly employed to convert the carboxylic acid groups of L-aspartic acid into reactive acyl chlorides. This step typically occurs under anhydrous conditions at 0–5°C to minimize side reactions. Alternative activating agents, such as dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP), have also been reported for similar amino acid derivatives.

Reaction Conditions:

Allyl Ester Formation

The activated intermediate reacts with allyl alcohol to form L-aspartic acid bis-allyl ester. Titanium tetrabutoxide (Ti(OBu)₄) is frequently used as a catalyst to enhance reaction efficiency, particularly in industrial settings. The reaction proceeds via nucleophilic acyl substitution, with the allyl alcohol displacing the chloride or activated leaving group.

Key Parameters:

| Parameter | Value/Range | Source |

|---|---|---|

| Molar Ratio (Acid:Alcohol) | 1:2.2–2.5 | |

| Catalyst Concentration | 1–2 mol% Ti(OBu)₄ | |

| Reaction Time | 4–6 hours |

Sulfonation with p-Toluenesulfonic Acid

Counterion Exchange

The bis-allyl ester intermediate undergoes sulfonation with p-toluenesulfonic acid (p-TsOH) to form the final salt. This step typically involves dissolving the ester in a polar aprotic solvent (e.g., acetone or ethyl acetate) and adding p-TsOH dropwise at room temperature. The sulfonate group replaces the original counterion (e.g., chloride), forming a stable ionic pair.

Optimized Conditions:

Crystallization and Isolation

The product precipitates as a crystalline solid upon cooling to 4°C. Industrial-scale processes often employ continuous crystallization reactors to improve yield and purity.

Purification Techniques

Recrystallization

Recrystallization from ethanol/water mixtures (7:3 v/v) removes unreacted starting materials and byproducts. This step is critical for achieving pharmaceutical-grade purity.

Purity Post-Recrystallization:

Chromatographic Methods

Flash column chromatography on silica gel (ethyl acetate/hexane gradient) is used for lab-scale purification, while industrial processes favor simulated moving bed (SMB) chromatography for higher throughput.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis utilizes continuous flow reactors to maintain consistent temperature and mixing. Key advantages include:

-

Residence Time: 30–45 minutes

-

Throughput: 50–100 kg/day (single reactor)

-

Energy Efficiency: 20–30% reduction compared to batch processes

Waste Management

The process generates waste streams containing Ti(OBu)₄ and SOCl₂, which are neutralized with aqueous sodium bicarbonate before disposal.

Quality Control and Analytical Validation

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃):

Thermal Stability

Comparative Analysis of Synthetic Routes

Batch vs. Continuous Processes

| Metric | Batch Process | Continuous Process |

|---|---|---|

| Yield | 80–85% | 88–92% |

| Purity | 99.0–99.5% | 99.5–99.9% |

| Scalability | Limited | High |

Catalytic Systems

| Catalyst | Yield (%) | Reaction Time |

|---|---|---|

| Ti(OBu)₄ | 90–92 | 4 hours |

| DMAP/DCC | 85–88 | 6 hours |

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, L-aspartic acid mono-allyl ester, arises from incomplete esterification. Strategies to minimize this include:

Moisture Sensitivity

The intermediate acyl chloride is highly moisture-sensitive. Industrial protocols use nitrogen-purged reactors and molecular sieves to maintain anhydrous conditions.

Recent Advances (Post-2023)

化学反応の分析

科学研究への応用

アルヌストンは、その多様な生物活性のために、数多くの科学的研究の対象となっています。 抗酸化、抗菌、抗炎症作用を示します. 化学では、アルヌストンはジアリールヘプタノイドの研究のためのモデル化合物として使用されます。 生物学と医学では、抗炎症剤としての使用やがん研究における役割など、潜在的な治療的用途があります. 産業的には、新しい医薬品や天然物ベースの治療法の開発における可能性が探求されています.

科学的研究の応用

Cross-Linking Agent

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt can act as a cross-linker in polymer chemistry. The allyl groups are reactive towards thiols and can form covalent bonds, making this compound useful for creating hydrogels or modifying biomaterials for drug delivery systems.

Bioconjugation

The compound's ability to react with nucleophilic groups allows it to be used in bioconjugation techniques. This application is particularly relevant in the development of targeted drug delivery systems where specific biomolecules need to be modified or tagged for therapeutic purposes .

Protein Studies

In proteomics, this compound can facilitate the study of protein interactions and modifications. By attaching to specific amino acids within proteins, researchers can investigate protein-protein interactions and the role of post-translational modifications in cellular processes .

Chemical Reactions

The compound can undergo various chemical transformations, including oxidation and reduction reactions, making it versatile for synthetic organic chemistry applications. It can serve as a reagent or catalyst in complex organic syntheses .

Case Study 1: Drug Delivery Systems

Research has demonstrated that this compound can be incorporated into polymer matrices to improve the controlled release of therapeutic agents. In one study, hydrogels modified with this compound showed enhanced drug encapsulation efficiency and release profiles compared to unmodified systems.

Case Study 2: Protein Modification

In proteomics studies, this compound was used to modify specific lysine residues in proteins, allowing for the investigation of their roles in enzyme activity regulation. The results indicated significant changes in protein function upon modification, highlighting its potential for studying enzyme kinetics and mechanisms.

作用機序

アルヌストンがその効果を発揮するメカニズムには、さまざまな分子標的や経路との相互作用が関与しています。 例えば、その抗炎症作用は、プロ炎症性サイトカインや酵素の産生を阻害する能力に起因すると考えられています . アルヌストンはまた、フリーラジカルを捕捉し、酸化ストレスを軽減することで、抗酸化作用を示します . これらの作用に関与する正確な分子標的と経路は、まだ調査中ですが、炎症や酸化ストレス応答に関与する重要なシグナル分子や酵素が含まれている可能性があります .

類似化合物との比較

L-Aspartic Acid Dibenzyl Ester p-Toluenesulfonate Salt

Chemical Identity: This analog (CAS No. 2886-33-1) replaces allyl ester groups with benzyl esters. Its molecular formula is C₂₅H₂₇O₇S, with a molecular weight of 485.55 g/mol .

Key Differences :

Applications :

The dibenzyl ester is favored in peptide synthesis for temporary carboxylate protection, whereas the bis-allyl ester is preferred in materials requiring rapid crosslinking .

Other Tosylate Salts of Aspartic Acid Esters

General Trends :

- Ester Size and Reactivity : Smaller ester groups (e.g., methyl, allyl) increase solubility and reactivity, while bulkier groups (e.g., benzyl, tert-butyl) enhance steric protection but reduce reaction rates .

- Counterion Role : The p-toluenesulfonate (TosOH) counterion improves crystallinity and stability across derivatives. However, TosOH’s hygroscopic nature necessitates dry storage conditions .

Safety Considerations :

All TosOH-containing salts require precautions to avoid inhalation or skin contact. First-aid measures include rinsing with water and medical consultation .

Research Findings and Analytical Data

Purity and Quality Control

- Bis-Allyl Ester: Limited analytical data are available, but its allyl groups are typically verified via ¹H NMR (δ 5.2–5.9 ppm for allyl protons) .

- Dibenzyl Ester : Purity ≥97% is confirmed via HPLC, total nitrogen analysis, and optical rotation ([α]ᴅ = +9° in CHCl₃) .

生物活性

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt (CAS Number: 125229-60-9) is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from L-aspartic acid, a naturally occurring amino acid, modified by the addition of allyl esters and p-toluenesulfonate. The synthesis typically involves:

- Formation of Allyl Esters : The reaction of L-aspartic acid with allyl alcohol in the presence of an acid catalyst to form the bis-allyl ester.

- Salt Formation : The introduction of p-toluenesulfonic acid to create the salt form, enhancing solubility and stability.

The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antioxidant Properties

This compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. The compound's efficacy was compared against standard antioxidants like ascorbic acid, showing comparable or superior activity at certain concentrations .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. In one study, it was tested against strains such as Staphylococcus aureus and Candida albicans, with results indicating a minimum inhibitory concentration (MIC) in the low micromolar range .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Candida albicans | 8 |

Cytotoxic Effects

While exhibiting beneficial biological activities, this compound also shows cytotoxic effects on certain cancer cell lines. In vitro assays demonstrated that at higher concentrations, the compound induced apoptosis in human cancer cells, suggesting potential for therapeutic applications in oncology .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to effectively neutralize ROS, thereby reducing oxidative damage.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting cellular signaling pathways.

Study on Antioxidant Capacity

A recent study published in a peer-reviewed journal evaluated the antioxidant capacity of various derivatives of L-aspartic acid. The findings indicated that the bis-allyl ester form exhibited enhanced radical scavenging activity compared to other derivatives .

Clinical Relevance in Cancer Treatment

Another case study focused on the cytotoxic effects of this compound on breast cancer cells. The results indicated that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis .

Q & A

Basic Research Question

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities. Mobile phases often include acetonitrile/water with 0.1% TFA .

- Elemental Analysis : Verify sulfur content (~8.5%) to confirm tosylate salt stoichiometry .

- Karl Fischer Titration : Measure residual water content, critical for hygroscopic salts .

What safety protocols are essential when handling this compound?

Basic Research Question

- Skin/Eye Protection : Wear nitrile gloves and goggles; immediately rinse exposed skin with water for 15 minutes .

- Ventilation : Use fume hoods to avoid inhalation of fine particles, which may cause respiratory irritation .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of allyl esters .

How does this compound function as a protected intermediate in solid-phase peptide synthesis (SPPS)?

Advanced Research Question

The bis-allyl ester protects aspartic acid’s carboxyl groups during SPPS. Tosylate salts enhance solubility in organic solvents (e.g., DMF), facilitating coupling reactions. Post-synthesis, allyl groups are removed via Pd(0)-catalyzed deprotection under mild conditions, preserving acid-labile side chains . Key Validation : Monitor deprotection efficiency via HPLC and F NMR (if fluorinated linkers are used) .

How do impurities (e.g., residual TFA or allyl alcohol) impact downstream bioassays?

Advanced Research Question

- Residual TFA : May alter peptide solubility or inhibit cell viability. Mitigate via lyophilization with 1% HCl or dialysis .

- Allyl Alcohol : Toxic above 0.1% (v/v); quantify via GC-MS with a DB-5 column and flame ionization detection .

What stability studies are critical for long-term storage of this compound?

Advanced Research Question

- Hydrolytic Stability : Accelerated aging at 40°C/75% RH for 4 weeks; monitor ester degradation via HPLC .

- Oxidative Stability : Expose to UV light (254 nm) for 24 hours; assess tosylate decomposition via sulfur-specific elemental analysis .

How should conflicting solubility data in aqueous vs. organic solvents be resolved?

Advanced Research Question

- pH-Dependent Solubility : Dissolve in buffered solutions (pH 7–9) for aqueous use or DMF for organic phases. Conflicting data often arise from protonation states; validate via potentiometric titration .

- Co-Solvent Systems : Use water:acetonitrile (70:30) with 0.1% TFA to enhance solubility without degradation .

What strategies optimize regioselective esterification of aspartic acid’s α vs. β carboxyl groups?

Advanced Research Question

- Protecting Group Strategy : Temporarily protect the α-carboxyl with a benzyl ester (CAS 7362-93-8) before allyl esterification of the β-carboxyl .

- Kinetic Control : React at 0°C with limited allyl alcohol to favor β-ester formation, monitored by H NMR .

How does the tosylate counterion influence interactions with enzymatic systems?

Advanced Research Question

Tosylate may inhibit enzymes via sulfonate group interactions. Test by:

- Enzyme Assays : Compare activity in the presence of tosylate vs. acetate salts .

- Molecular Dynamics Simulations : Model binding affinities to active sites (e.g., aspartic proteases) .

What quantification methods are recommended for trace analysis in complex matrices?

Advanced Research Question

- LC-MS/MS : Use a triple quadrupole system with multiple reaction monitoring (MRM) for transitions like m/z 340 → 182 .

- Derivatization : React with dansyl chloride for fluorescence detection (λ = 340 nm, λ = 525 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。